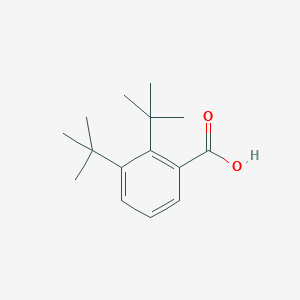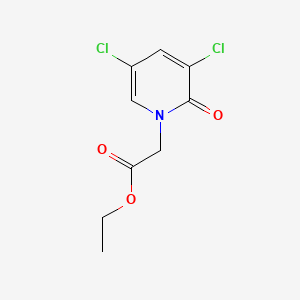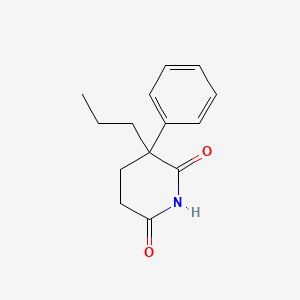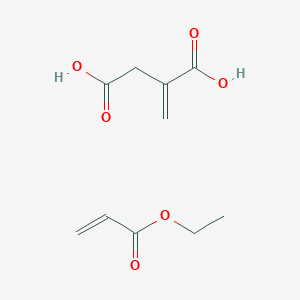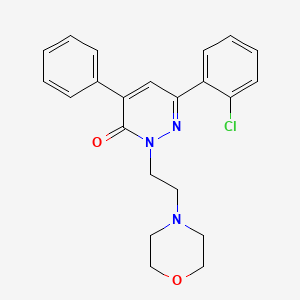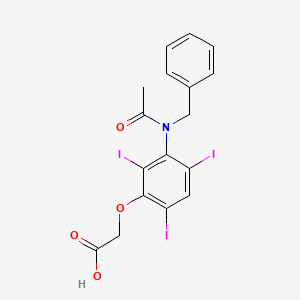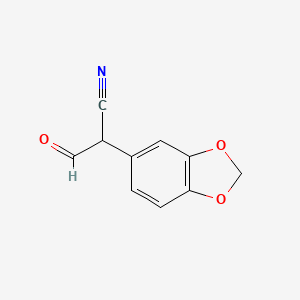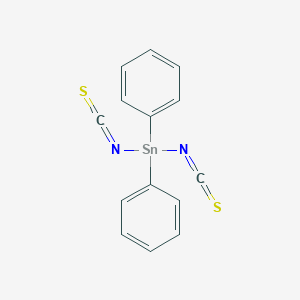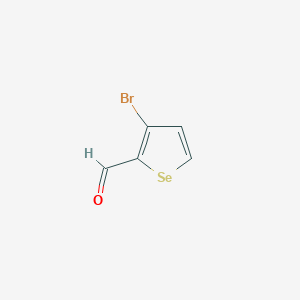
3-Bromoselenophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoselenophene-2-carbaldehyde is an organoselenium compound that features a selenophene ring substituted with a bromine atom at the third position and an aldehyde group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoselenophene-2-carbaldehyde typically involves the bromination of selenophene derivatives. One common method is the bromination of selenophene-2-carbaldehyde using N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF) under dark conditions to prevent unwanted side reactions . The reaction yields this compound as a white solid with a high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromoselenophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: 3-Bromoselenophene-2-carboxylic acid.
Reduction: 3-Bromoselenophene-2-methanol.
Applications De Recherche Scientifique
3-Bromoselenophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: Its derivatives are studied for potential biological activities, including anticancer, antibacterial, and antioxidant properties.
Materials Science: Used in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-Bromoselenophene-2-carbaldehyde depends on its specific application. In biological systems, its activity is often related to the presence of the selenophene ring, which can interact with various molecular targets and pathways. For example, organoselenium compounds are known to exhibit antioxidant activity by scavenging free radicals and modulating oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromothiophene-2-carbaldehyde: Similar structure but with a sulfur atom instead of selenium.
3-Bromofuran-2-carbaldehyde: Similar structure but with an oxygen atom instead of selenium.
3-Bromopyrrole-2-carbaldehyde: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
3-Bromoselenophene-2-carbaldehyde is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced biological activity and unique electronic properties, making them valuable in various research and industrial applications .
Propriétés
Numéro CAS |
23688-04-2 |
|---|---|
Formule moléculaire |
C5H3BrOSe |
Poids moléculaire |
237.95 g/mol |
Nom IUPAC |
3-bromoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3BrOSe/c6-4-1-2-8-5(4)3-7/h1-3H |
Clé InChI |
LBSSWAQNXXKKAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)
